molecular formula C7H6Cl2N2O B1405624 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 1429309-52-3

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Cat. No. B1405624
M. Wt: 205.04 g/mol
InChI Key: YJPKTOFGMNIWTF-UHFFFAOYSA-N
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Description

“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.041 . This compound is used as a reagent in the synthesis of substituted pyrimidinediamines .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is 1S/C7H6Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is used as a reagent in the synthesis of substituted pyrimidinediamines . These compounds are potent dual BRD4-kinase inhibitors and have potential applications in cancer treatment .


Physical And Chemical Properties Analysis

“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 205.041 . .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,4-Dichloro-5-methoxy-pyrimidine, closely related to the subject compound, is a novel intermediate in pyrimidine synthesis, offering a high yield and purity through cyclization and chloridization processes (Liu Guo-ji, 2009).
  • The compound is involved in the synthesis of antitumor agents, specifically pyrido[2,3-d]pyrimidines, demonstrating its potential in medicinal chemistry (E. Grivsky et al., 1980).
  • It serves as an intermediate for pyrimido[5,4-d]pyrimidine derivatives, crucial for nucleophilic substitution reactions (N. E. Britikova & A. Elina, 1977).

Applications in Organic Chemistry

  • 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine and related compounds are used in developing various pyrimidine systems, highlighting their versatility in organic synthesis (D. Richter et al., 2013).
  • These compounds are key intermediates in small molecule anticancer drugs, underlining their importance in pharmaceutical research (Zhihui Zhou et al., 2019).

Biological and Medicinal Research

  • They have been used to synthesize new classes of compounds with potential antibacterial activity, suggesting their utility in developing new antibiotics (Y. Etemadi et al., 2016).
  • The compound has been involved in the synthesis of pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, further emphasizing its role in the creation of novel biochemical molecules (I. Kulakov et al., 2009).

Advanced Material Science and Molecular Research

  • It is pivotal in studies of molecular and electronic structures, offering insights into the stability and reactivity of pyrimidine derivatives (O. Shishkin & D. Antonov, 1996).
  • The compound assists in understanding the structures of pyrimidines and purines, which is fundamental in the field of crystallography and molecular biology (C. Clews & W. Cochran, 1948).

Innovative Synthesis Techniques

  • It serves as a scaffold for creating substituted or fused pyrimidine derivatives, showing its versatility in synthetic chemistry (Paolo Vincetti et al., 2019).
  • The compound is used in generating novel crown-containing hydrogen-bonded supramolecular assemblies, indicating its use in supramolecular chemistry (M. Fonari et al., 2004).

Safety And Hazards

The safety information for “2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKTOFGMNIWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CO1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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